N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide is a benzamide derivative featuring a methoxy group at the para position of the benzoyl moiety and a dimethylaminoethyl side chain substituted with a naphthalen-1-yl group. The compound combines a planar aromatic system (benzamide and naphthalene) with a tertiary amine (dimethylamino group), which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-23-22(25)17-11-13-18(26-3)14-12-17/h4-14,21H,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMZDIDQYFLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 1-naphthylamine with 2-bromo-N,N-dimethylethylamine under basic conditions to form the intermediate N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)amine.
Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the naphthalene moiety, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence.
Medicine: Explored for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene and methoxybenzamide moieties can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Observations:
- Electronic Effects : The target compound’s methoxy group (electron-donating) contrasts with nitro-substituted analogs (electron-withdrawing), influencing reactivity in synthesis or binding interactions .
- Steric and Solubility Profiles: The naphthalenyl group introduces significant hydrophobicity compared to pyridine () or aminoethyl () substituents, which enhance solubility.
- Directing Groups: Unlike the N,O-bidentate group in , the dimethylaminoethyl-naphthalenyl side chain may act as a bulky directing group for selective C–H functionalization .
- Biological Relevance: Quinoline derivatives () and aminoethyl-substituted benzamides () highlight the diversity of benzamide applications, suggesting the target compound could be tailored for specific biological targets.
Research Implications
Catalytic Applications: The dimethylamino group and naphthalenyl moiety may stabilize transition metals in catalytic cycles, similar to thiourea derivatives in .
Drug Design : The aromatic systems (benzamide and naphthalene) could enable π-π stacking with protein targets, while the tertiary amine may facilitate protonation-dependent solubility .
Synthetic Challenges : Steric hindrance from the naphthalenyl group may complicate synthesis, requiring optimized conditions akin to those in (e.g., DBU as a base).
Q & A
Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide?
The synthesis involves multi-step organic reactions. A typical method includes:
- Step 1 : Condensation of β-naphthol (100 mg, 0.69 mmol) with benzaldehyde (105 µL, 1.03 mmol) in ethanol under stirring for 72 hours at room temperature.
- Step 2 : Purification via crystallization from methanol:water (4:1), yielding ~75% product. Key reagents: Ethylenediamine, coupling agents (e.g., DCC), and catalysts (e.g., DMAP). Analytical validation: IR (3530, 3330 cm⁻¹), H/C NMR, and EI-MS (m/z 292.07) confirm structure .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR : H NMR (e.g., δ 7.41–7.75 ppm for naphthalene protons) and C NMR (e.g., δ 152.11 ppm for aromatic carbons).
- Mass Spectrometry (EI-MS) : Confirms molecular ion peak (m/z 292.07) and fragmentation patterns.
- HPLC/TLC : Monitors reaction progress and purity .
Q. How can researchers confirm the purity of synthesized batches?
Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, chloroform:methanol 9:1).
- Melting Point Analysis : Sharp melting range (e.g., 52–54°C) indicates purity.
- Elemental Analysis : Match calculated (C, 78.05%; H, 6.89%) and observed values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Variables to optimize:
- Solvent Systems : Ethanol vs. acetonitrile:water (3:1) for intermediate stability.
- Catalysts : DMAP vs. pyridine for amide bond formation efficiency.
- Temperature : Room temperature vs. reflux (e.g., 72 hours vs. 48 hours). Yield improvements (up to 85%) are achieved using acetonitrile:water and carbodiimide coupling agents .
Q. What strategies resolve contradictions in NMR data across studies?
Discrepancies may arise from solvent polarity or impurities. Recommendations:
- Use deuterated solvents (e.g., CDCl₃) for consistent NMR shifts.
- Repeat experiments under inert atmospheres to avoid oxidation.
- Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) .
Q. How can computational methods predict biological interactions of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Docking : Screens against targets like enzymes or receptors (e.g., benzo[d]thiazole-binding proteins).
- ADMET Prediction : Assesses pharmacokinetics (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
Q. What structural analogs provide insights into structure-activity relationships (SAR)?
Key analogs include:
- N-(2-(diethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide : Varies alkylamino and substituent groups.
- N-(4-methoxybenzo[d]thiazol-2-yl) derivatives : Modulate electron-donating/withdrawing effects. SAR studies reveal that methoxy groups enhance solubility, while naphthalene moieties improve target binding .
Q. How do solvent choices impact the compound’s stability during storage?
- Polar Solvents (DMSO, MeOH) : Prevent aggregation but may accelerate hydrolysis of the amide bond.
- Non-polar Solvents (DCM) : Reduce degradation but risk crystallization. Stability testing via accelerated aging (40°C/75% RH) recommends lyophilized storage at -20°C .
Data Analysis & Methodological Challenges
Q. What statistical approaches validate reproducibility in biological assays?
Q. How can researchers address low yields in large-scale synthesis?
- Flow Chemistry : Enhances mixing and heat transfer for exothermic steps.
- Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported DMAP) to reduce costs.
- Process Analytical Technology (PAT) : Real-time monitoring via inline IR/NMR .
Advanced Characterization Techniques
Q. What advanced NMR techniques elucidate conformational dynamics?
- NOESY : Identifies spatial proximity between naphthalene and methoxybenzamide groups.
- Variable Temperature NMR : Probes rotational barriers of the dimethylaminoethyl chain.
- Solid-State NMR : Analyzes crystalline vs. amorphous phase behavior .
Q. How does X-ray crystallography resolve stereochemical uncertainties?
- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures.
- Data Collection : High-resolution (<1.0 Å) structures validate bond angles and torsion strains.
- Crystal Packing Analysis : Reveals intermolecular interactions (e.g., π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
